molecular formula C9H8ClF B1177316 Tricholongin BII CAS No. 135609-14-2

Tricholongin BII

Cat. No.: B1177316
CAS No.: 135609-14-2
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Description

Tricholongin BII is a peptaibol compound, a class of non-ribosomally synthesized peptides characterized by the presence of α-aminoisobutyric acid (Aib) residues and C-terminal alcohol modifications. These compounds are predominantly produced by filamentous fungi, including species within the Trichoderma genus . Peptaibols exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and filamentous fungi, attributed to their membrane-disrupting mechanisms . This compound is part of a broader family of peptaibols, including homologs such as trichostrigocin, trichorzianin, and koningiopsins, which share structural similarities but display nuanced differences in bioactivity .

Properties

CAS No.

135609-14-2

Molecular Formula

C9H8ClF

Synonyms

Tricholongin BII

Origin of Product

United States

Comparison with Similar Compounds

Structural Homology and Divergence

Peptaibols are distinguished by their linear structures, Aib-rich sequences, and terminal modifications. Table 1 summarizes the structural features of Tricholongin BII and its analogues:

Table 1: Structural Features of this compound and Related Peptaibols

Compound Producing Organism Key Homologies Notable Structural Traits
This compound Filamentous fungi Homologous to trichostrigocin Aib-rich sequence; C-terminal alcohol
Trichostrigocin TSG-A/B Trichoderma spp. Shares sequence motifs with this compound Variable chain length; hydrophobic residues
Trichorzianin TA/TB Trichoderma harzianum Aligned with koningiopsins Terminal modifications; Aib clusters
Koningiopsins T. koningiopsis Similar to trichorzianin TA/TB 11 novel sequences; diverse side chains

Structural variations, such as chain length and residue composition, influence membrane interaction and specificity. For instance, koningiopsins exhibit side-chain diversity that may enhance binding to fungal membranes .

Antimicrobial Activity Spectrum

Table 2: Comparative Antimicrobial Efficacy

Compound Gram-Positive Bacteria Gram-Negative Bacteria Filamentous Fungi Yeasts
This compound Strong inhibition Low sensitivity High sensitivity No effect
Trichostrigocin TSG-A/B Moderate inhibition Low sensitivity Moderate sensitivity No effect
Koningiopsins Strong inhibition Low sensitivity High sensitivity No effect
Novispirin T7 Effective (e.g., S. citri) N/A N/A N/A
Caerin 1.1 Effective (e.g., S. citri) N/A N/A N/A

Key findings:

  • Gram-Positive Bacteria: this compound and koningiopsins show robust activity, while trichostrigocins are less potent . Notably, this compound was ineffective against Spiroplasma citri in vitro, unlike Novispirin T7 and Caerin 1.1, highlighting pathogen-specific variability .
  • Fungal Targets : Filamentous fungi (e.g., Aspergillus, Fusarium) are highly sensitive to this compound and koningiopsins, likely due to interactions with ergosterol-rich membranes .
  • Mechanistic Insights : Peptaibol efficacy correlates with target cell wall composition. Yeasts, with chitin-glucan layers, are resistant, while Gram-negative bacteria, protected by outer membranes, show intrinsic resistance .

Functional and Ecological Implications

  • Source Organism Influence : T. koningiopsis-derived koningiopsins exhibit structural plasticity, enabling adaptation to diverse ecological niches .
  • Therapeutic Potential: this compound’s narrow spectrum (e.g., inactivity against S. citri) underscores the need for compound-specific profiling in drug development .

Q & A

Basic Research Questions

Q. What methodological steps ensure accurate isolation and structural characterization of Tricholongin BII from natural sources?

  • Answer : Use a combination of bioactivity-guided fractionation and advanced chromatographic techniques (e.g., HPLC-MS, NMR). Document solvent gradients, column specifications, and spectroscopic parameters in detail. Validate purity through orthogonal methods such as HRMS and X-ray crystallography, with raw data archived in supplementary materials for reproducibility .

Q. Which in vitro bioassays are most suitable for preliminary pharmacological evaluation of this compound?

  • Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) alongside broad-spectrum cytotoxicity screens (e.g., NCI-60 panel). Include dose-response curves with at least three biological replicates and standardized positive controls (e.g., staurosporine for apoptosis assays) to establish baseline activity .

Q. How should researchers address variability in purity assessments of this compound across laboratories?

  • Answer : Implement a harmonized protocol using calibrated analytical instruments (e.g., UPLC-PDA) and reference standards. Cross-validate results through inter-laboratory comparisons and report relative standard deviations (RSD) for peak area measurements in chromatograms .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported mechanisms of action for this compound?

  • Answer : Employ a tiered validation approach:

Primary screens : Reproduce key findings using original assay conditions.

Orthogonal assays : Validate targets via SPR (surface plasmon resonance) for binding affinity and CRISPR-Cas9 knockout models for functional relevance.

Meta-analysis : Systematically review methodological variables (e.g., cell passage number, solvent carriers) across studies to identify confounding factors .

Q. Which computational strategies improve the prediction of this compound's polypharmacology and off-target effects?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Cross-reference results with chemoproteomics datasets (e.g., PubChem BioAssay) and apply machine learning models trained on structurally analogous compounds to prioritize high-confidence targets .

Q. How can researchers optimize lead modification of this compound without compromising its bioactive conformation?

  • Answer : Use structure-activity relationship (SAR) studies with focused libraries:

  • Core preservation : Retain critical pharmacophores (e.g., macrocyclic rings) during derivatization.
  • Synthetic routes : Apply click chemistry for modular functionalization while monitoring conformational stability via circular dichroism (CD) spectroscopy.
  • In silico guidance : Predict metabolic liabilities using ADMET software (e.g., SwissADME) to prioritize stable analogs .

Q. What strategies validate the ecological relevance of this compound's bioactivity in native organism models?

  • Answer : Develop ex vivo assays using tissue explants from the compound’s source organism (e.g., fungal hyphae for mycotoxins). Compare activity thresholds with synthetic analogs and conduct transcriptomic profiling (RNA-seq) to identify conserved pathway activation .

Methodological Frameworks

  • For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions on this compound’s therapeutic potential .
  • For Data Contradictions : Use PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to standardize meta-analyses of conflicting cytotoxicity data .

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